

An In-depth Technical Guide to HS-Peg11-CH2CH2N3: Structure, Properties, and Applications

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For Researchers, Scientists, and Drug Development Professionals

HS-Peg11-CH2CH2N3 is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and proteomics. This technical guide provides a comprehensive overview of its chemical structure, properties, and key applications, with a focus on detailed experimental protocols and workflow visualizations to aid in its practical implementation.

Chemical Structure and Properties

HS-Peg11-CH2CH2N3, also known as Thiol-PEG11-Azide, possesses a distinct molecular architecture consisting of three key components: a terminal thiol (-SH) group, a hydrophilic 11-unit polyethylene glycol (PEG) spacer, and a terminal azide (-N3) group. This trifunctional design imparts unique characteristics that are highly advantageous for covalently linking different molecular entities.

The thiol group offers a reactive handle for conjugation to various substrates, most notably to cysteine residues in proteins or to surfaces functionalized with maleimide groups. The azide group is a key component for "click chemistry," a class of highly efficient and specific bioorthogonal reactions. The PEG spacer enhances water solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugates by minimizing immunogenicity and non-specific binding.[1][2]



Quantitative Data

The key chemical and physical properties of **HS-Peg11-CH2CH2N3** are summarized in the table below for easy reference.

| Property | Value | Reference(s) |
|--------------------|---|--------------|
| Molecular Formula | C24H49N3O11S | [3] |
| Molecular Weight | 587.72 g/mol | [3][4] |
| CAS Number | 2148986-08-5 | |
| Appearance | Viscous liquid or white solid | - |
| Purity | >95% | - |
| Solubility | Water, Ethanol, Chloroform, DMSO | _ |
| Storage Conditions | -18°C for long-term storage, protect from light and oxygen | <u>-</u> |

Key Applications and Experimental Protocols

The unique structure of **HS-Peg11-CH2CH2N3** makes it a versatile tool for a range of applications, most notably in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

PROTACs are chimeric molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase. **HS-Peg11-CH2CH2N3** can serve as the linker connecting the POI-binding ligand and the E3 ligase ligand. A common method for this conjugation is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient click chemistry reaction.

Experimental Protocol:



This protocol outlines the solid-phase synthesis of a PROTAC using an azide-functionalized resin (to which the E3 ligase ligand is attached) and an alkyne-functionalized POI ligand, with **HS-Peg11-CH2CH2N3** acting as the linker.

- Resin Preparation: Swell the azide-functionalized resin in dichloromethane (CH2Cl2) for 30 minutes, followed by washing with dimethylformamide (DMF).
- Reaction Mixture Preparation: In a separate vessel, prepare a mixture of the alkynefunctionalized POI ligand, copper(I) iodide (CuI), and N,N-diisopropylethylamine (DIPEA) in DMF.
- Coupling Reaction: Add the reaction mixture to the swollen resin and shake for 24 hours at room temperature.
- · Washing: Wash the resin thoroughly with DMF.
- Repeat Coupling (Optional): To ensure complete reaction, the coupling step can be repeated with a fresh reaction mixture.
- Cleavage: Suspend the resin in a cleavage cocktail (e.g., 50% trifluoroacetic acid (TFA) in CH2Cl2) at room temperature for 1 hour to release the synthesized PROTAC.
- Purification: The crude PROTAC can be purified by standard chromatographic techniques such as reversed-phase HPLC.

Bioconjugation via Thiol-Maleimide Chemistry

The thiol group of **HS-Peg11-CH2CH2N3** can readily react with a maleimide-functionalized molecule, such as a protein or a surface, to form a stable thioether bond. This reaction is highly specific for thiols at a pH range of 6.5-7.5.

Experimental Protocol:

This protocol describes the conjugation of **HS-Peg11-CH2CH2N3** to a maleimide-activated protein.

Protein Preparation: If necessary, reduce disulfide bonds in the protein to generate free thiol
groups using a reducing agent like TCEP. Subsequently, remove the excess reducing agent

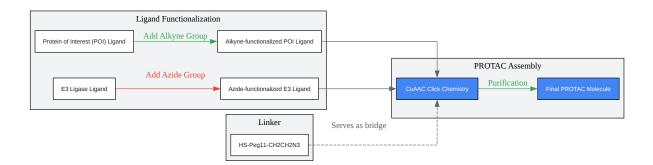


by buffer exchange into a reaction buffer (e.g., PBS, pH 7.0) containing 5-10 mM EDTA to prevent re-oxidation of thiols.

- Reagent Preparation: Prepare a stock solution of HS-Peg11-CH2CH2N3 in an appropriate solvent like DMSO.
- Conjugation Reaction: Add a 20-fold molar excess of the HS-Peg11-CH2CH2N3 solution to the protein solution.
- Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or for 2-8 hours at 4°C.
- Purification: Remove the excess unreacted HS-Peg11-CH2CH2N3 from the conjugated protein using size-exclusion chromatography or dialysis.

Mandatory Visualizations

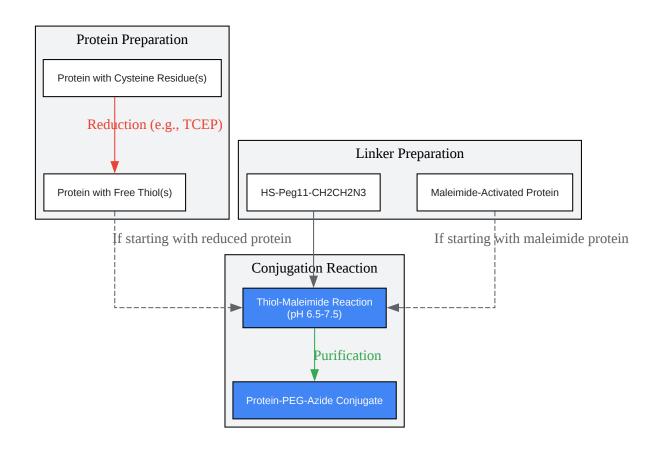
The following diagrams illustrate key experimental workflows and logical relationships involving **HS-Peg11-CH2CH2N3**.



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Caption: Workflow for PROTAC synthesis using HS-Peg11-CH2CH2N3.



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Caption: Bioconjugation workflow using thiol-maleimide chemistry.

Conclusion

HS-Peg11-CH2CH2N3 is a powerful and versatile heterobifunctional linker that facilitates the precise and efficient conjugation of diverse molecular entities. Its well-defined structure, favorable solubility, and dual reactivity make it an invaluable tool for researchers and scientists in drug development and related disciplines. The detailed protocols and workflows provided in



this guide are intended to support the successful implementation of this reagent in a variety of cutting-edge research applications.

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